5-(delta-Carboxybutyl)homocysteine
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Overview
Description
5-(delta-Carboxybutyl)homocysteine is an organic compound belonging to the class of alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) . This compound is structurally characterized by the presence of a carboxybutyl group attached to the homocysteine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(delta-Carboxybutyl)homocysteine typically involves the reaction of homocysteine with a carboxybutyl precursor under controlled conditions. The reaction conditions often include the use of a suitable solvent, temperature control, and the presence of catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
5-(delta-Carboxybutyl)homocysteine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents like water or organic solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
5-(delta-Carboxybutyl)homocysteine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 5-(delta-Carboxybutyl)homocysteine involves its interaction with various molecular targets and pathways. It is known to participate in the regulation of homocysteine metabolism, converting betaine and homocysteine to dimethylglycine and methionine, respectively . This reaction is crucial for maintaining cellular methylation processes and overall metabolic balance.
Comparison with Similar Compounds
Similar Compounds
Homocysteine: A related amino acid involved in similar metabolic pathways.
Methionine: Another sulfur-containing amino acid with comparable functions.
Cysteine: Shares structural similarities and participates in similar biochemical reactions.
Uniqueness
5-(delta-Carboxybutyl)homocysteine is unique due to its specific structural modification, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
88096-03-1 |
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Molecular Formula |
C8H15NO4S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
2-amino-4-(3-carboxypropylsulfanyl)butanoic acid |
InChI |
InChI=1S/C8H15NO4S/c9-6(8(12)13)3-5-14-4-1-2-7(10)11/h6H,1-5,9H2,(H,10,11)(H,12,13) |
InChI Key |
GAWAENRCVHPTKZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)CSCCC(C(=O)O)N |
Origin of Product |
United States |
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